1-(Pentadecanoyloxy)pyrrolidine-2,5-dione
Overview
Description
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pentadecanoyloxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of pentadecanoic acid with pyrrolidine-2,5-dione under specific conditions, such as the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine). The reaction typically takes place in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as 1-(Hexadecanoyloxy)pyrrolidine-2,5-dione and 1-(Heptadecanoyloxy)pyrrolidine-2,5-dione. These compounds differ in the length of their fatty acid chains, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific chain length and functional group, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
1-(Hexadecanoyloxy)pyrrolidine-2,5-dione
1-(Heptadecanoyloxy)pyrrolidine-2,5-dione
1-(Octadecanoyloxy)pyrrolidine-2,5-dione
This comprehensive overview provides a detailed understanding of 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pentadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(23)24-20-17(21)15-16-18(20)22/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTFRULGEWHTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538700 | |
Record name | 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823780-38-7 | |
Record name | 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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